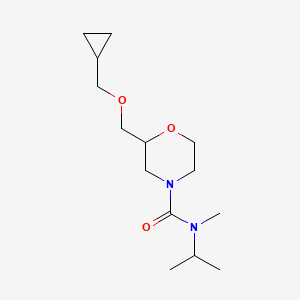
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTP is a thiazolylidene derivative that has been synthesized through a multi-step process involving the reaction of thiazolium salt with propanoic acid and tetrafluoropropoxyamine.
Mecanismo De Acción
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide exerts its effects by inhibiting the activity of NF-κB, a protein complex that regulates the expression of genes involved in inflammation and cancer. NF-κB is activated in response to various stimuli such as oxidative stress, infection, and inflammation, and plays a key role in the pathogenesis of various diseases including cancer, diabetes, and inflammatory disorders. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a key role in inflammation. In addition, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide is also soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it easy to prepare stock solutions for in vitro experiments. However, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. Further studies are needed to determine the optimal concentration and duration of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide treatment for different experimental conditions.
Direcciones Futuras
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has shown promising results in various scientific research fields, and there are several future directions for its study. One potential area of research is the development of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide analogs that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-diabetic effects of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide. Further studies are also needed to determine the safety and efficacy of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide in human clinical trials.
Métodos De Síntesis
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide is synthesized through a multi-step process that involves the reaction of thiazolium salt with propanoic acid and tetrafluoropropoxyamine. The first step involves the reaction of 3-methyl-1,3-thiazolium salt with propanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tetrafluoropropoxyamine to form the final product, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide.
Aplicaciones Científicas De Investigación
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and cancer. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F4N2O2S/c1-16-3-5-19-9(16)15-7(17)2-4-18-6-10(13,14)8(11)12/h3,5,8H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGJBRDCAUDPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)CCOCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide](/img/structure/B7634381.png)
![1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7634403.png)
![5-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634410.png)
![3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![[(2E,4E)-hexa-2,4-dienyl] 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate](/img/structure/B7634440.png)
![[(2E,4E)-hexa-2,4-dienyl] 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate](/img/structure/B7634443.png)
![1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)
![1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7634460.png)

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)
![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)